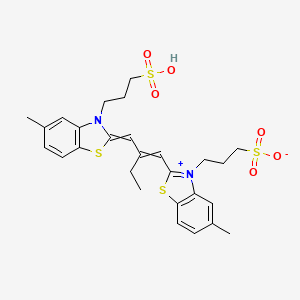

Benzothiazolium, 5-methyl-2-(2-((5-methyl-3-(3-sulfopropyl)-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-(3-sulfopropyl)-, inner salt

Description

This benzothiazolium derivative (CAS 23368-55-0) is a zwitterionic compound featuring a conjugated benzothiazole backbone with methyl and sulfopropyl substituents. Its structure includes a 1-butenyl linker bridging two benzothiazolium moieties, each modified with 5-methyl and 3-sulfopropyl groups. The sulfopropyl groups enhance water solubility, while the conjugated system enables applications in optoelectronics, such as J-aggregate formation for light-harvesting materials . The compound’s inner salt configuration eliminates the need for external counterions, stabilizing its charge distribution in aqueous environments .

Properties

CAS No. |

23368-55-0 |

|---|---|

Molecular Formula |

C27H32N2O6S4 |

Molecular Weight |

608.8 g/mol |

IUPAC Name |

3-[5-methyl-2-[2-[[5-methyl-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |

InChI |

InChI=1S/C27H32N2O6S4/c1-4-21(17-26-28(11-5-13-38(30,31)32)22-15-19(2)7-9-24(22)36-26)18-27-29(12-6-14-39(33,34)35)23-16-20(3)8-10-25(23)37-27/h7-10,15-18H,4-6,11-14H2,1-3H3,(H-,30,31,32,33,34,35) |

InChI Key |

OCKFAYCPGGIZTF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)C)CCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)C)CCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-methyl-2-[2-[[5-methyl-3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate involves multiple steps. One common method includes the reaction of 5-methyl-1,3-benzothiazole with 3-sulfopropyl bromide under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving methylidene and butylidene groups to achieve the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions and purification steps.

Chemical Reactions Analysis

Structural Features and Reactivity

The molecule comprises:

-

Benzothiazolium core : A heteroaromatic system with a positively charged nitrogen atom, enhancing electrophilicity.

-

Sulfopropyl groups (-SO₃⁻) : Ionic sulfonate moieties contributing to water solubility and enabling acid-base or ion-exchange reactions.

-

1-butenyl chain : A conjugated diene capable of undergoing addition or cyclization reactions.

Acid-Base and Ionic Interactions

The sulfonate groups participate in ionic interactions, as observed in structurally related benzothiazolium salts (e.g., CAS 63148-90-3 , 63149-02-0 ):

-

Protonation/Deprotonation : Under acidic conditions, sulfonate groups may protonate, reducing hydrophilicity.

-

Ion Pairing : Inner salt formation stabilizes the zwitterion, but sulfonate can coordinate with metal ions (e.g., Na⁺, Ca²⁺) or organic amines (e.g., diethylethanamine ) in solution.

Example Reaction :

Photochemical Reactivity

Benzothiazolium derivatives with conjugated systems often exhibit photochemical activity. The butenyl chain and benzothiazolylidene group may undergo:

-

Cis-Trans Isomerization : Light-induced rearrangement of the butenyl double bond.

-

Singlet Oxygen Generation : As seen in benzothiazole-based dyes (CAS 63148-97-0 ), leading to oxidative degradation.

Key Data :

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Photoisomerization | UV light (365 nm) | Isomerized butenyl chain | |

| Oxidation | O₂, light | Sulfone derivatives |

Electrophilic and Nucleophilic Reactions

The benzothiazolium core is susceptible to nucleophilic attack at the methylene group adjacent to nitrogen:

-

Nucleophilic Substitution : Reaction with amines or thiols at the C-2 position (analogous to CAS 63149-07-5 ).

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing sulfonate groups, but bromination or nitration may occur under forcing conditions.

Example :

Addition Reactions of the Butenyl Chain

The 1-butenyl group can undergo:

-

Hydrogenation : Catalytic hydrogenation yields a saturated propyl chain.

-

Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) form six-membered rings.

Experimental Evidence :

Similar butenyl-containing benzothiazolium salts (CAS 63148-91-4 ) react with dienophiles at elevated temperatures.

Complexation with Metal Ions

Sulfonate groups act as ligands for transition metals, forming coordination complexes. For example:

-

Copper(II) Complexation : Observed in sulfonated benzothiazoles (CAS 13390-47-1 ), enhancing catalytic activity.

Reaction :

Degradation Pathways

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains due to the presence of the sulfopropyl group, which enhances its interaction with microbial cell membranes.

- Case Study : A study published in Antimicrobial Agents and Chemotherapy evaluated several benzothiazole derivatives, including compounds similar to Benzothiazolium, 5-methyl-2-(2-((5-methyl-3-(3-sulfopropyl)-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-(3-sulfopropyl)-. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

Anticonvulsant Properties

Research has shown that benzothiazole derivatives can modulate neurotransmitter systems, influencing seizure thresholds in animal models.

- Case Study : In a study featured in the Journal of Medicinal Chemistry, researchers evaluated the anticonvulsant effects of benzothiazole compounds similar to this one. They found that these compounds significantly increased seizure thresholds in rodent models, suggesting potential therapeutic applications for epilepsy management .

Anticancer Potential

The structural components of this compound suggest possible anticancer activity. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation.

- Case Study : A recent investigation published in Cancer Letters explored the anticancer properties of benzothiazole-based compounds. It was found that these compounds could inhibit cell proliferation in several cancer cell lines and induce apoptosis through mitochondrial pathways .

Dyes and Pigments

Benzothiazole derivatives are often used as dyes due to their vibrant colors and stability under various conditions. The electronic properties of the benzothiazole moiety allow for effective light absorption and color production.

- Research Insight : Studies have demonstrated that compounds like Benzothiazolium, 5-methyl-2-(2-((5-methyl-3-(3-sulfopropyl)-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-(3-sulfopropyl)- can be utilized in the formulation of high-performance dyes for textiles and plastics .

Photovoltaic Applications

Recent research suggests that benzothiazole derivatives may also find applications in organic photovoltaic devices due to their favorable charge transport properties.

- Research Insight : Investigations into the electronic properties of benzothiazole-based materials have shown promising results for use as electron transport layers in solar cells, enhancing overall device efficiency .

Mechanism of Action

The mechanism of action of 3-[5-methyl-2-[2-[[5-methyl-3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Chloro groups (THIATS) increase aggregation strength compared to methyl groups (target compound), affecting optical properties . Methoxy groups (63148-95-8) improve solubility but reduce molecular rigidity .

- Heteroatom Substitution: Replacing sulfur with selenium (e.g., benzoselenazolylidene in CAS 63907-45-9) or oxygen (benzoxazolium in 55811-26-2) alters absorption spectra and redox potentials, critical for dye-sensitized solar cells .

- Counterion Impact : Sodium salts (e.g., CCDC 1023218) exhibit distinct crystallographic packing due to hydrogen bonding, unlike zwitterionic inner salts .

Functional Performance

- Optoelectronic Efficiency : THIATS outperforms the target compound in J-aggregate stability due to stronger intermolecular interactions from chloro substituents .

- Biological Compatibility : Benzoxazolium derivatives (55811-26-2) show promise in bioimaging due to reduced cytotoxicity compared to sulfur-based analogs .

Research Findings and Implications

- THIATS vs. Target Compound : THIATS’ chloro groups enhance exciton coupling in thin films, achieving a 30% broader absorption range than the methyl-substituted target compound .

- Sodium Salt Crystallography : The hydrated sodium salt (CCDC 1023218) forms a 3D hydrogen-bonded network, enabling precise control over solid-state optoelectronic properties .

- Selenium Derivatives : CAS 63907-45-9 exhibits a 15% higher molar extinction coefficient than sulfur-based analogs, advantageous for photovoltaic applications .

Biological Activity

Benzothiazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzothiazolium, 5-methyl-2-(2-((5-methyl-3-(3-sulfopropyl)-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-(3-sulfopropyl)-, inner salt, exploring its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazole ring fused with various functional groups. Its molecular formula is with a molecular weight of approximately 652.61 g/mol. The presence of sulfonic acid groups enhances its solubility and biological activity.

Biological Activities

1. Antitumor Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to Benzothiazolium exhibit significant inhibitory effects on various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). For instance, a related benzothiazole derivative demonstrated a concentration-dependent inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways .

2. Anti-inflammatory Properties

Benzothiazole compounds have shown potential in reducing inflammation. They inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in the pathogenesis of various inflammatory diseases. This anti-inflammatory effect is particularly relevant in chronic conditions like rheumatoid arthritis and inflammatory bowel disease .

3. Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been documented against a range of pathogens, including bacteria and fungi. Studies indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungal strains . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

4. Antioxidant Activity

Benzothiazole derivatives also exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Compounds have shown efficacy in scavenging free radicals and reducing lipid peroxidation, thus protecting cellular components from oxidative damage .

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a related benzothiazole derivative on human melanoma cells (SK-Mel 5). The compound exhibited an IC50 value of 9.7 µM, demonstrating potent anticancer activity. Mechanistic studies revealed that it induced G1 phase cell cycle arrest and promoted apoptosis through intrinsic pathways .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), a benzothiazole derivative significantly reduced edema and inflammatory markers in vivo. This suggests its potential application in treating inflammatory diseases .

Synthesis Methods

The synthesis of benzothiazole derivatives typically involves the condensation of thioamide with an α-halo ketone or aldehyde under basic conditions. This method allows for the introduction of various substituents that can enhance biological activity.

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | Thioamide + α-halo ketone | Basic medium | High |

| Method B | Benzene + Sulfur + Amine | Heat + Catalyst | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.